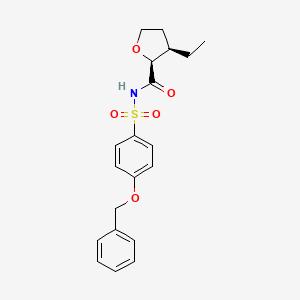
(2S,3R)-3-ethyl-N-(4-phenylmethoxyphenyl)sulfonyloxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-3-ethyl-N-(4-phenylmethoxyphenyl)sulfonyloxolane-2-carboxamide, also known as EPCOS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The exact mechanism of action of (2S,3R)-3-ethyl-N-(4-phenylmethoxyphenyl)sulfonyloxolane-2-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. By inhibiting the activity of COX-2, this compound is able to reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, this compound has been shown to have a number of other biochemical and physiological effects. For example, it has been found to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. This suggests that this compound may have potential applications in the treatment of mood disorders such as depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S,3R)-3-ethyl-N-(4-phenylmethoxyphenyl)sulfonyloxolane-2-carboxamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. Additionally, this compound is relatively easy to synthesize, making it a convenient compound to work with in the lab. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on (2S,3R)-3-ethyl-N-(4-phenylmethoxyphenyl)sulfonyloxolane-2-carboxamide. One area of interest is its potential use in the treatment of cancer. This compound has been shown to have anti-tumor effects in certain types of cancer cells, and further research in this area could lead to the development of new cancer treatments. Additionally, this compound has been found to have anti-bacterial and anti-viral properties, indicating its potential use in the treatment of infectious diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential applications for this compound in the field of medicine.
Métodos De Síntesis
(2S,3R)-3-ethyl-N-(4-phenylmethoxyphenyl)sulfonyloxolane-2-carboxamide can be synthesized through a multistep process that involves the reaction of 4-phenylmethoxyphenyl acetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with (2S,3R)-3-ethyl-oxolane-2-carboxamide in the presence of a base to yield the final product, this compound.
Aplicaciones Científicas De Investigación
(2S,3R)-3-ethyl-N-(4-phenylmethoxyphenyl)sulfonyloxolane-2-carboxamide has been studied extensively for its potential application in the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been found to have anticonvulsant and neuroprotective effects, indicating its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Propiedades
IUPAC Name |
(2S,3R)-3-ethyl-N-(4-phenylmethoxyphenyl)sulfonyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-2-16-12-13-25-19(16)20(22)21-27(23,24)18-10-8-17(9-11-18)26-14-15-6-4-3-5-7-15/h3-11,16,19H,2,12-14H2,1H3,(H,21,22)/t16-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYRNEFMCOBOQD-APWZRJJASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCOC1C(=O)NS(=O)(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCO[C@@H]1C(=O)NS(=O)(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]-N-[[5-(methylsulfanylmethyl)-1,3-thiazol-2-yl]methyl]methanamine](/img/structure/B7339811.png)
![1-[[3-[[[(1S,5R)-7,7-dimethyl-6-bicyclo[3.2.0]heptanyl]amino]methyl]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7339826.png)
![1-(3,4-difluorophenoxy)-3-[[(1S,5R)-7,7-dimethyl-6-bicyclo[3.2.0]heptanyl]amino]propan-2-ol](/img/structure/B7339834.png)
![N-[3-[2-[[(1S,5R)-7,7-dimethyl-6-bicyclo[3.2.0]heptanyl]amino]ethoxy]phenyl]acetamide](/img/structure/B7339835.png)
![N-[2-[[(1S,5R)-7,7-dimethyl-6-bicyclo[3.2.0]heptanyl]amino]ethyl]benzenesulfonamide](/img/structure/B7339842.png)
![(1S,5R)-7,7-dimethyl-N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]bicyclo[3.2.0]heptan-6-amine](/img/structure/B7339843.png)
![2-[1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]piperidin-3-yl]-2-methylpropanoic acid](/img/structure/B7339849.png)
![4-methoxy-3-[[(1R,2R)-2-(2-methylphenyl)cyclopropanecarbonyl]sulfamoyl]benzamide](/img/structure/B7339857.png)
![(3R)-3-[1-[6-(difluoromethyl)pyridin-3-yl]ethylamino]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B7339859.png)
![(1R,2S)-2-[[2-(4-cyclopropylpyrazol-1-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7339875.png)
![(1S,2R)-2-[[1-(2-methoxyethyl)pyrazole-3-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7339885.png)
![(1R,2S)-2-[(7-bromo-2,3-dihydro-1,4-benzodioxine-5-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7339891.png)
![(3R)-3-(3-bromophenyl)-3-[(2-tert-butyltetrazole-5-carbonyl)amino]propanoic acid](/img/structure/B7339898.png)
![1-[(1R,5S)-3-oxabicyclo[3.1.0]hexane-6-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B7339900.png)
